(E)-3-(3,5-Dimethylisoxazol-4-yl)acrylic acid
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Overview
Description
(E)-3-(3,5-Dimethylisoxazol-4-yl)acrylic acid is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a dimethylisoxazole ring attached to an acrylic acid moiety. Isoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazole derivatives is the (3+2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of isoxazole derivatives, including (E)-3-(3,5-Dimethylisoxazol-4-yl)acrylic acid, often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the development of eco-friendly and cost-effective synthetic routes is a key focus in industrial production .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,5-Dimethylisoxazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives.
Scientific Research Applications
(E)-3-(3,5-Dimethylisoxazol-4-yl)acrylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of (E)-3-(3,5-Dimethylisoxazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-(5-Methylisoxazol-3-yl)malonamide: This compound shares the isoxazole ring structure but differs in its side chains.
3-(5)-Substituted Pyrazoles: These compounds have a similar five-membered ring structure but contain different heteroatoms.
3-Amino-5-Methylisoxazole: This compound has an amino group attached to the isoxazole ring, leading to different reactivity and applications.
Uniqueness
(E)-3-(3,5-Dimethylisoxazol-4-yl)acrylic acid is unique due to its specific combination of the dimethylisoxazole ring and the acrylic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-7(3-4-8(10)11)6(2)12-9-5/h3-4H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTVMGBOXLTXBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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